molecular formula C18H19N3O2S2 B13810808 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-

Cat. No.: B13810808
M. Wt: 373.5 g/mol
InChI Key: AUYRSMIITVINHC-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with a thieno[2,3-D]pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-D]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

    Acetamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

What sets Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- apart is its unique combination of the thieno[2,3-D]pyrimidine core with the acetamide group, which imparts specific chemical and biological properties .

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-9-5-6-10(2)13(7-9)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23)

InChI Key

AUYRSMIITVINHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

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